2-tert-Butyl-4,5-dihydro-1H-imidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-4,5-dihydro-1H-imidazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-7(2,3)6-8-4-5-9-6/h4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDVQPRXDZABPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Homogeneous Catalysis:a Significant Research Avenue is the Use of 2 Tert Butyl 4,5 Dihydro 1h Imidazole and Its Derivatives As Ligands in Homogeneous Catalysis. Building on Studies of Similar Structures, Researchers Are Interested in Synthesizing Coordination Complexes with Various Transition Metals.wikipedia.orgthe Steric Bulk of the 2 Tert Butyl Group is Expected to Be Instrumental in Creating Highly Selective Catalysts. Specific Areas of Investigation Include:
Polymerization Reactions: Following research on related tert-butyl-imidazolin-2-iminato titanium complexes, there is potential for developing catalysts for producing polymers like polyethylene (B3416737) with specific properties. rsc.org
Asymmetric Synthesis: The chiral environment that can be created by modifying the imidazoline (B1206853) backbone (e.g., at the 4 and 5 positions) in conjunction with the bulky tert-butyl group makes these ligands attractive candidates for asymmetric catalysis, aiming to produce single enantiomers of chiral molecules.
Cross-Coupling Reactions: The electron-donating properties and steric profile of the ligand could be harnessed to develop efficient catalysts for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Medicinal and Bioorganic Chemistry:the Established Pharmacological Relevance of the Imidazoline Ring Provides a Strong Foundation for Investigating 2 Tert Butyl Derivatives As Potential Therapeutic Agents.wikipedia.orgnih.govresearch in This Area Focuses On:
Receptor Modulation: Synthesizing and screening a library of compounds based on this scaffold to identify potent and selective modulators of adrenergic, imidazoline (B1206853), or other receptors implicated in disease.
Enzyme Inhibition: The sterically demanding tert-butyl group could be used to target and block the active sites of specific enzymes.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-tert-Butyl-4,5-dihydro-1H-imidazole structure to understand how changes affect biological activity, with the goal of optimizing potency and reducing potential off-target effects. For example, derivatives of the related imidazolidine-2,4-dione scaffold have been studied as fatty acid amide hydrolase (FAAH) inhibitors. ucl.ac.be
Supramolecular and Materials Chemistry:the Ability of the Imidazoline Nitrogen Atoms to Form Hydrogen Bonds and Coordinate to Metals Makes This Scaffold Interesting for the Construction of More Complex Architectures. Research May Explore Its Use As a Building Block For:
Classical and Conventional Approaches to 4,5-Dihydro-1H-imidazole Synthesis
Traditional methods for constructing the 4,5-dihydro-1H-imidazole ring system often rely on the cyclization of linear precursors. These well-established routes provide reliable access to a range of 2-substituted imidazolines.
Cyclization Reactions Involving Ethylenediamine (B42938) and Aldehydes or Carboxylic Acid Derivatives
A cornerstone of imidazoline synthesis is the condensation reaction between ethylenediamine and various carbonyl-containing compounds. chemicalbook.com The reaction of aldehydes and ketones with primary amines, such as ethylenediamine, leads to the formation of imines, also known as Schiff bases. libretexts.org This reaction is reversible and typically catalyzed by acid. libretexts.org The pH of the reaction medium is crucial; a pH around 5 is often optimal to ensure sufficient protonation of the hydroxyl intermediate for water elimination without rendering the amine reactant non-nucleophilic. libretexts.org
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfer steps to facilitate the elimination of a water molecule, resulting in a C=N double bond. youtube.com While the reaction can proceed under neutral conditions, acid catalysis accelerates it. youtube.com
Specifically for the synthesis of 2-substituted-2-imidazolines, the condensation of ethylenediamine with nitriles or esters is a commonly employed protocol. chemicalbook.com For instance, the reaction of nitriles with ethylenediamine in the presence of a catalytic amount of sulfur under reflux conditions can produce 2-imidazolines in good to high yields. researchgate.net Another approach involves the reaction of ethylenediamine with carboxylic acids or their derivatives. For example, fatty acids have been reacted with triethylenetetramine (B94423) to first form amides, which upon continued heating, cyclize to form 2-alkyl-imidazolines. researchgate.net
A convenient method for the conversion of nitriles to imidazolines utilizes ethylenediamine and trimethylaluminum. nih.gov This method has been noted for its utility in the synthesis of 2-substituted 4,5-dihydro-1H-imidazole derivatives. nih.gov
Table 1: Examples of Classical Synthesis of 2-Substituted Imidazolines
| Reactants | Catalyst/Conditions | Product | Yield (%) |
| Nitrile, Ethylenediamine | Sulfur, Reflux (120°C) | 2-Substituted Imidazoline | 90-97 |
| Fatty Acid, Triethylenetetramine | Heat | 2-Alkyl-1-diethylenediaminimidazoline | Not specified |
| Nitrile, Ethylenediamine | Trimethylaluminum | 2-Substituted Imidazoline | Not specified |
Preparation via Aminolysis of N-(2-bromoethyl)amides and Subsequent Cyclocondensation
An alternative classical route involves the preparation of an N-(2-bromoethyl)amide intermediate, followed by an intramolecular cyclization. This two-step process offers a versatile method for accessing 2-substituted imidazolines. The initial step involves the acylation of 2-bromoethylamine (B90993) with a suitable acylating agent, such as an acid chloride or anhydride, to form the N-(2-bromoethyl)amide.
The subsequent cyclocondensation is typically promoted by a base. The base facilitates the deprotonation of the amide nitrogen, which then acts as a nucleophile, displacing the bromide ion in an intramolecular fashion to form the 4,5-dihydro-1H-imidazole ring. This method is particularly useful for synthesizing specific 2-substituted imidazolines where the corresponding nitrile or aldehyde precursor might be less accessible or reactive.
Advanced and Catalytic Synthesis Techniques
To improve efficiency, yield, and environmental compatibility, a range of modern synthetic methods have been developed. These often involve the use of catalysts or novel reagents to facilitate the ring-forming reaction under milder conditions.
Palladium-Catalyzed Multicomponent Reactions for 2-Aryl-4,5-dihydro-1H-imidazoles
Palladium catalysis has emerged as a powerful tool for the synthesis of complex molecules, including 2-aryl-4,5-dihydro-1H-imidazoles. nih.gov These methods often involve multicomponent reactions where several starting materials are combined in a single step to generate the desired product. For instance, a highly selective synthesis of 4(5)-aryl-1H-imidazoles can be achieved through a PdCl2(dppf)-catalyzed Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole with arylboronic acids. nih.govresearchgate.net
Furthermore, N-unprotected 4(5)-aryl-1H-imidazoles can undergo a highly selective direct C-2 arylation with aryl bromides and iodides. nih.govdocumentsdelivered.com This reaction is catalyzed by Pd(OAc)2 and mediated by CuI under base-free and ligandless conditions, affording 2,4(5)-diaryl-1H-imidazoles in good yields. nih.govdocumentsdelivered.com The nature of the solvent has been found to significantly influence the outcome of palladium-catalyzed arylations of imidazoles. preprints.org
Table 2: Palladium-Catalyzed Synthesis of Aryl-Substituted Imidazoles
| Starting Material | Reagents | Catalyst | Product |
| 4(5)-Bromo-1H-imidazole | Arylboronic acid | PdCl2(dppf) | 4(5)-Aryl-1H-imidazole |
| 4(5)-Aryl-1H-imidazole | Aryl bromide/iodide | Pd(OAc)2, CuI | 2,4(5)-Diaryl-1H-imidazole |
Metal-Free and Green Chemistry Protocols
In recent years, there has been a significant push towards the development of metal-free and environmentally benign synthetic methods. nih.gov For the synthesis of imidazolines, several green chemistry protocols have been reported. One such method involves the reaction of aldehydes with ethylenediamine using hydrogen peroxide as an oxidant in the presence of sodium iodide and anhydrous magnesium sulfate (B86663). organic-chemistry.org This approach is considered mild, efficient, and environmentally friendly, producing 2-imidazolines in high yields. organic-chemistry.org
Another metal-free approach utilizes iodine in the presence of potassium carbonate for the synthesis of 2-imidazolines from aldehydes and ethylenediamine. organic-chemistry.org Furthermore, catalyst-free and simple protocols for the synthesis of related imidazole (B134444) derivatives, such as imidazo[1,2-a]pyridines, have been developed under mild conditions. nih.gov The use of sodium lauryl sulfate as a catalyst in water has also been reported for the one-pot multicomponent synthesis of imidazole derivatives, offering a metal-free and non-chromatographic purification advantage. researchgate.net
Application of Oxidizing Agents for Imidazoline Ring Formation (e.g., N-Bromosuccinimide, tert-Butyl Hypochlorite)
Various oxidizing agents have been successfully employed to facilitate the oxidative cyclization step in imidazoline synthesis. These reagents offer an alternative to methods that start from nitriles or esters.
N-Bromosuccinimide (NBS) has been utilized in a novel one-pot synthesis of imidazolines from an olefin, a nitrile, an amine, and NBS itself. nih.govbohrium.comacs.org This method is initiated by a cationic bromine species and allows for flexible variation of the olefin and nitrile partners, leading to a diverse range of imidazoline derivatives in good yields. nih.govbohrium.comacs.orgorganic-chemistry.orgorganic-chemistry.org The reaction is practical, using inexpensive and commercially available reagents at room temperature. organic-chemistry.org
tert-Butyl hypochlorite (B82951) (t-BuOCl) provides a highly efficient method for preparing 2-imidazolines from aldehydes and ethylenediamine. thieme-connect.comorganic-chemistry.orgbaidu.com This method is applicable to both aromatic and aliphatic aldehydes, producing the corresponding 2-substituted imidazolines in good yields. thieme-connect.com The reaction is typically carried out in tert-butanol (B103910) at 50°C and can be enhanced by the addition of potassium iodide (KI), which generates tert-butyl hypoiodite (B1233010) in situ. thieme-connect.comorganic-chemistry.org This approach is notable for its broad substrate scope, mild conditions, and scalability. organic-chemistry.org
Table 3: Imidazoline Synthesis Using Oxidizing Agents
| Oxidizing Agent | Reactants | Key Features |
| N-Bromosuccinimide (NBS) | Olefin, Nitrile, Amine, NBS | One-pot, cationic Br initiated, good yields, flexible substrate scope. nih.govbohrium.comacs.orgorganic-chemistry.orgorganic-chemistry.org |
| tert-Butyl Hypochlorite (t-BuOCl) | Aldehyde, Ethylenediamine | High efficiency, good yields for aryl and alkyl imidazolines, mild conditions. thieme-connect.comorganic-chemistry.orgbaidu.com |
Regiocontrolled Synthesis of Substituted Imidazoles and Dihydroimidazoles
The precise control of substituent placement on the imidazole and dihydroimidazole (B8729859) ring is a critical aspect of synthetic organic chemistry, enabling the fine-tuning of the molecule's properties for various applications. Several strategies have been developed to achieve regiocontrolled synthesis.
One notable method involves a nickel(0)-catalyzed transannulation reaction. This approach utilizes 1-sulfonyl-1,2,3-triazoles, which are readily formed from the copper-catalyzed cycloaddition of terminal alkynes and sulfonyl azides. These triazoles react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles. Subsequent double bond transposition and Alder-ene reactions lead to the formation of a diverse range of polysubstituted pyrroles with high regioselectivity. organic-chemistry.org This method's versatility is highlighted by its compatibility with a wide array of substrates, including aryl, alkyl, and cyclic allenes, consistently affording high yields. organic-chemistry.org The mechanism is believed to proceed through the reversible tautomerization of triazoles to diazo imines, followed by the formation of a nickel carbene and selective nucleophilic addition of allenes. organic-chemistry.org This strategy offers a powerful tool for overcoming challenges in achieving specific substitution patterns on heterocyclic rings. organic-chemistry.org
Another approach to regioselective synthesis involves the one-pot, three-component reaction of benzil (B1666583), aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). researchgate.net This method has been successfully employed to synthesize 2,4,5-trisubstituted imidazoles. researchgate.net The use of catalysts such as activated fuller's earth or silicotungstic acid under reflux conditions has proven effective, offering advantages like high yields and the potential for catalyst recycling. researchgate.net
Furthermore, the Vilsmeier-Haack reaction provides a classic method for the formylation of imidazoles, allowing for the introduction of a formyl group at a specific position. For instance, reacting 2-butylimidazole (B45925) with phosphorus oxychloride and dimethylformamide introduces a formyl group at the C4 position of the imidazole ring.
Synthesis of Specifically Substituted 2-tert-Butyl-4,5-dihydro-1H-imidazole Derivatives
The synthesis of specifically substituted this compound derivatives is driven by the desire to create molecules with tailored electronic and steric properties for use in catalysis, materials science, and medicinal chemistry.
The introduction of a nitroxide radical onto the 4,5-dihydro-1H-imidazole framework is of significant interest for applications in materials science and as spin labels in biological studies. A common strategy involves the cine-substitution of dinitroimidazoles. For example, treating 1,4-dinitroimidazoles with potassium cyanide in an aqueous methanol (B129727) solution can yield 4(5)-nitro-1H-imidazole-5(4)-carbonitriles. researchgate.net This reaction's efficiency can be enhanced by the presence of sodium bicarbonate. researchgate.net
Another pathway involves the N-alkylation of nitroimidazoles. For instance, 2-methyl-4(5)-nitroimidazole can be reacted with benzyl (B1604629) or butyl halides in the presence of a solid-liquid phase transfer catalyst to produce N1-substituted-2-methyl-4-nitro-1H-imidazoles. researchgate.net
The synthesis of these nitroxide-bearing systems is crucial for developing novel magnetic materials and probes for electron paramagnetic resonance (EPR) spectroscopy.
Hybrid compounds that merge the 4,5-dihydro-1H-imidazole core with other pharmacologically active moieties have been synthesized to explore potential synergistic effects and novel biological activities.
A notable example is the synthesis of a hybrid compound containing both phthalazin-1(2H)-imine and 4,5-dihydro-1H-imidazole cores. nih.gov The synthesis begins with the reaction of phthalazine (B143731) with 2-chloro-4,5-dihydro-1H-imidazole hydrogen sulfate, leading to the formation of a pseudobase intermediate. nih.gov This intermediate is then treated with (aminooxy)sulfonic acid and subsequently with a sodium hydroxide (B78521) solution to yield the final hybrid imine compound. nih.gov
Another strategy involves the 1,3-dipolar cycloaddition of N-(nitrobenzyl)-imidazole nitrile imines with various alkenes. This reaction, typically carried out in refluxing ethanol (B145695) with an oxidizing agent like chloramine-T, produces bis(heterocyclic) compounds bearing both pyrazoline and imidazole rings. scirp.org
These synthetic approaches allow for the creation of diverse molecular architectures with the potential for unique therapeutic properties.
The this compound scaffold is a valuable component in the design of ligands for coordination chemistry and catalysis. The steric bulk of the tert-butyl group can influence the coordination geometry and reactivity of metal complexes.
The synthesis of such ligands often involves the metallation of a sterically demanding imidazole, such as 1-tert-butylimidazole, followed by reaction with a phosphine (B1218219) source like diphenylchlorophosphane. researchgate.net This yields a phosphino-imidazole ligand, which can then be used to form complexes with various transition metals. researchgate.net The resulting phosphine-imidazole ligands can be further modified, for example, through oxidation to form the corresponding phosphine oxides or sulfides. researchgate.net
These ligand-type derivatives are instrumental in the development of new catalysts for a wide range of organic transformations.
Mechanistic Investigations of this compound Formation Reactions
Understanding the reaction mechanisms underlying the formation of this compound is crucial for optimizing reaction conditions and improving yields.
For the synthesis of 2,4,5-trisubstituted imidazoles via the three-component reaction of benzil, aldehydes, and ammonium acetate, a proposed mechanism involves several key steps. researchgate.net Initially, it is believed that benzil and ammonium acetate react to form a di-imine intermediate. Simultaneously, the aldehyde reacts with ammonia (B1221849) (from ammonium acetate) to form an aldimine. The crucial C-C bond formation then occurs between the enamine tautomer of the di-imine and the aldimine. Subsequent cyclization and dehydration steps lead to the final trisubstituted imidazole product. The catalyst, such as a Brønsted or Lewis acid, plays a role in activating the reactants and facilitating the various steps of the reaction cascade.
In the case of the Vilsmeier-Haack formylation, the mechanism involves the reaction of dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent, a chloromethyleniminium ion. This electrophile then attacks the electron-rich imidazole ring, typically at the C4 or C5 position, followed by hydrolysis to yield the formylated imidazole.
Detailed mechanistic studies often employ techniques such as kinetic analysis, isotopic labeling, and computational modeling to elucidate the intricate steps of these formation reactions.
Data Tables
Table 1: Regiocontrolled Synthesis Methods
| Method | Reactants | Catalyst/Reagents | Product Type | Reference |
| Nickel-Catalyzed Transannulation | 1-Sulfonyl-1,2,3-triazoles, Allenes | Nickel(0) | Polysubstituted Pyrroles | organic-chemistry.org |
| Three-Component Reaction | Benzil, Aromatic Aldehydes, Ammonium Acetate | Activated Fuller's Earth/Silicotungstic Acid | 2,4,5-Trisubstituted Imidazoles | researchgate.net |
| Vilsmeier-Haack Reaction | 2-Butylimidazole, POCl₃, DMF | - | 4-Formyl-2-butylimidazole |
Table 2: Synthesis of Specifically Substituted Derivatives
| Derivative Type | Synthetic Approach | Key Reactants | Key Reagents/Catalysts | Reference |
| Nitroxide-Bearing | Cine-substitution | 1,4-Dinitroimidazoles, KCN | Sodium Bicarbonate | researchgate.net |
| Nitroxide-Bearing | N-alkylation | 2-Methyl-4(5)-nitroimidazole, Benzyl/Butyl Halides | Phase Transfer Catalyst | researchgate.net |
| Hybrid Compounds | Multi-step Synthesis | Phthalazine, 2-Chloro-4,5-dihydro-1H-imidazole | (Aminooxy)sulfonic acid, NaOH | nih.gov |
| Hybrid Compounds | 1,3-Dipolar Cycloaddition | N-(nitrobenzyl)-imidazole nitrile imines, Alkenes | Chloramine-T | scirp.org |
| Ligand-Type | Metallation-Phosphinylation | 1-tert-Butylimidazole, Diphenylchlorophosphane | Metallating Agent (e.g., n-BuLi) | researchgate.net |
Reactions at the Imidazoline Nitrogen Atoms (N1, N3)
The nitrogen atoms within the 4,5-dihydro-1H-imidazole ring, designated as N1 and N3, are key sites for chemical modification. These secondary amine functionalities can undergo a variety of reactions, including alkylation and acylation, to yield N-substituted derivatives.
The N-alkylation of this compound can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The choice of solvent and base can influence the reaction's efficiency and selectivity.
N-acylation introduces an acyl group onto one of the nitrogen atoms. This is commonly carried out using acyl chlorides or anhydrides. The resulting N-acyl derivatives exhibit different electronic and steric properties compared to the parent compound, which can influence their subsequent reactivity and biological activity.
Reactivity at the Exocyclic Carbon Atom (C2) and its Substituents
The exocyclic carbon atom (C2) is part of the amidine moiety and is another focal point for chemical reactions. The reactivity at this position is influenced by the electron-donating nature of the adjacent nitrogen atoms.
One notable reaction involving the C2 position is its role in the formation of metal complexes. The nitrogen atoms of the imidazoline ring can act as ligands, coordinating with various metal ions. The steric bulk of the tert-butyl group at the C2 position plays a significant role in the geometry and stability of these metal complexes.
Furthermore, the C2-substituent can be a target for modification, although the stability of the tert-butyl group makes direct functionalization challenging. Reactions would likely involve initial activation steps to facilitate substitution or transformation.
Functionalization of the tert-Butyl Group and its Influence on Reactivity
Direct functionalization of the tert-butyl group in this compound is a chemically challenging endeavor due to the high bond dissociation energy of the C-H bonds in the tert-butyl moiety. However, indirect methods can be employed to introduce functionality.
The steric hindrance provided by the tert-butyl group is a defining feature that influences the reactivity of the entire molecule. It can shield the imidazoline ring from certain reactions and dictate the stereochemical outcome of others.
Pathways for Ring Transformations and Degradation of 4,5-Dihydro-1H-imidazole Systems
The 4,5-dihydro-1H-imidazole ring is generally stable under many conditions but can undergo transformations or degradation under specific circumstances. Ring-opening reactions can be initiated by hydrolysis, particularly under acidic or basic conditions, leading to the formation of ethylenediamine derivatives.
The stability of the ring is also influenced by the nature of the substituent at the C2 position. The bulky tert-butyl group in this compound is thought to contribute to the kinetic stability of the ring system by sterically hindering the approach of reactants that could initiate ring cleavage.
Degradation pathways can also involve oxidative processes, which may target the C-H bonds of the imidazoline ring or the tert-butyl group, leading to a variety of degradation products. The specific conditions, such as the presence of oxidizing agents and temperature, will determine the nature and extent of degradation.
Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.
¹H and ¹³C NMR Spectral Analysis
The analysis of ¹H and ¹³C NMR spectra allows for the identification and confirmation of a molecule's structure by mapping its carbon-hydrogen framework.
For ¹H NMR , the spectrum of 2-tert-Butyl-4,5-dihydro-1H-imidazole would be expected to show distinct signals corresponding to the different types of protons. The tert-butyl group would exhibit a sharp singlet due to its nine equivalent protons. The four protons of the dihydroimidazole (B8729859) ring would likely appear as a multiplet, and the N-H proton would present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
For ¹³C NMR , the spectrum would reveal the number of non-equivalent carbon atoms. One would anticipate a signal for the quaternary carbon and another for the methyl carbons of the tert-butyl group. The methylene (B1212753) carbons (C4 and C5) of the dihydroimidazole ring would produce a signal, and the C2 carbon, bonded to the tert-butyl group and two nitrogen atoms, would appear at a distinct chemical shift. Studies on similarly substituted 1,2-diaryl-4,5-dihydroimidazoles provide comparative data on the chemical shifts of the heterocyclic ring carbons. researchgate.net
Interactive Data Table: Predicted NMR Resonances
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H (tert-butyl) | ~1.2 | Singlet | 9 equivalent protons. |
| ¹H (CH₂-CH₂) | ~3.6 | Multiplet | Protons on the C4 and C5 positions of the ring. |
| ¹H (N-H) | Variable | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| ¹³C (C(CH₃)₃) | ~30 | - | Quaternary carbon of the tert-butyl group. |
| ¹³C (C(CH₃)₃) | ~28 | - | Methyl carbons of the tert-butyl group. |
| ¹³C (CH₂-CH₂) | ~50 | - | C4 and C5 carbons of the dihydroimidazole ring. |
| ¹³C (N-C-N) | ~165 | - | C2 carbon of the imidazole (B134444) ring. |
Two-Dimensional NMR Techniques (HSQC, HMBC, ROESY)
Two-dimensional (2D) NMR techniques are employed to resolve complex spectra and establish connectivity between atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively assign the proton and carbon signals of the methylene groups in the dihydroimidazole ring and the methyl groups of the tert-butyl substituent. rsc.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which helps in determining the molecule's stereochemistry and conformation.
These 2D NMR experiments are fundamental in confirming the substitution pattern and structure of complex heterocyclic systems. rsc.orgresearchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy provides information on the functional groups present in a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).
For this compound, the IR spectrum would be expected to show characteristic absorption bands. A notable feature would be the N-H stretching vibration, typically appearing as a medium to strong band in the region of 3400-3100 cm⁻¹. The C-N stretching vibration of the imidazoline (B1206853) ring would be observed around 1600 cm⁻¹. Additionally, C-H stretching vibrations for the tert-butyl group and the methylene groups would be present just below 3000 cm⁻¹. The presence of a tert-butyl group is often confirmed by characteristic bands in the fingerprint region. nih.gov
Raman spectroscopy , being complementary to IR, would also be used to identify vibrational modes. Non-polar bonds, such as the C-C bonds within the tert-butyl group, often produce strong Raman signals. The Raman spectrum for a related compound, 2-[(4-tert-butyl-2,6-dimethylphenyl)methyl]-4,5-dihydro-1H-imidazol-1-ium, has been documented. nih.gov
Interactive Data Table: Expected Vibrational Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3400 - 3100 | IR |
| C-H Stretch (sp³) | 2960 - 2850 | IR, Raman |
| C=N Stretch (Imine) | ~1690 - 1640 | IR, Raman |
| C-N Stretch | ~1250 - 1020 | IR |
| C-C Skeletal | ~1250 - 1200 | Raman |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Formula Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
Mass Spectrometry (MS) analysis of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion, which is a characteristic fragmentation for tert-butyl groups. The NIST WebBook provides mass spectral data for the related compound 2-methyl-4,5-dihydro-1H-imidazole, which shows a molecular ion peak and subsequent fragmentation. nist.gov
High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise mass of the molecular ion. This allows for the calculation of the exact elemental formula, confirming the composition of C₇H₁₄N₂ and distinguishing it from other compounds with the same nominal mass. PubChem lists the monoisotopic mass for a related isomer, 4-tert-Butyl-1H-imidazole, as 124.11569864 Da. sigmaaldrich.com
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method provides definitive information on bond lengths, bond angles, and intermolecular interactions.
While a crystal structure for this compound is not available in the search results, data for more complex derivatives containing tert-butyl and imidazole or dihydroimidazole moieties have been published. researchgate.netnih.govresearchgate.net The crystallization of the target compound would be the first step, followed by data collection and structure refinement to yield a detailed molecular model. nih.govmdpi.com
Analysis of Molecular Conformation and Dihedral Angles
The data from an X-ray crystallographic analysis would allow for a detailed examination of the molecule's conformation. Key parameters include the puckering of the 4,5-dihydro-1H-imidazole ring and the orientation of the tert-butyl group relative to the ring.
Dihedral angles , which describe the rotation around a chemical bond, would be precisely determined. For instance, the dihedral angle between the plane of the imidazole ring and the substituents can be analyzed. In a related but more complex structure, 2-[1-(4-tert-Butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]-4,6-dichlorophenol, the dihedral angles between the imidazole ring and various phenyl rings have been reported, providing insight into the steric and electronic effects that govern the molecule's preferred conformation in the solid state. researchgate.net For the target compound, the analysis would focus on the torsion angles within the five-membered ring and the angle defining the orientation of the bulky tert-butyl group.
Intermolecular Interactions: Hydrogen Bonding and Crystal Packing Studies
Hydrogen Bonding
The 2-imidazoline ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). This dual functionality allows for the formation of strong intermolecular N-H···N hydrogen bonds. In the solid state, these interactions are expected to be a dominant feature, leading to the self-assembly of molecules into well-defined supramolecular structures.
Imidazolines without a substituent at the N1 position are generally solids or high-viscosity liquids, a characteristic attributed to the presence of significant hydrogen bonding. chemicalbook.com It is anticipated that molecules of this compound will form catemeric chains or cyclic motifs through N-H···N hydrogen bonding. In many crystalline 2-imidazolines, molecules are observed to assemble into chains through these N-H···N hydrogen bonds. researchgate.net For instance, in the crystal structure of a related compound, 2-[4-(4,5-Dihydro-1H-pyrrol-2-yl)phenyl], neighboring molecules are linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional infinite chains. nih.gov
The strength of these hydrogen bonds can be inferred from theoretical studies on similar systems. Theoretical analyses of the hydrogen bond involving the imidazolium (B1220033) C2-H with anions have been conducted, although this pertains to the charged imidazolium species rather than the neutral 2-imidazoline. researchgate.netnih.gov However, studies on neutral imidazole-imidazole interactions have also been reported, providing insight into the nature of the N-H···N bond. biorxiv.org
The general characteristics of N-H···N hydrogen bonds in related heterocyclic compounds are presented in the table below. These values provide a reasonable estimate for the expected hydrogen bond geometry in this compound.
| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | **D-H···A Angle (°) ** |
| N-H | N | ~ 1.0 | ~ 2.0 - 2.2 | ~ 3.0 - 3.2 | ~ 160 - 180 |
| Note: These are typical values for N-H···N hydrogen bonds in related heterocyclic structures and are provided for illustrative purposes. |
Crystal Packing
The presence of the sterically demanding tert-butyl group at the 2-position is expected to significantly influence the packing arrangement. While the hydrogen bonds will likely dictate the primary structural motif (e.g., chains or dimers), the tert-butyl groups will control how these motifs pack together. The bulky nature of this group may lead to a less compact packing compared to smaller 2-alkyl substituted imidazolines, potentially creating voids or channels in the crystal lattice.
In addition to the primary N-H···N interactions, weaker C-H···N or C-H···π interactions may also play a role in stabilizing the crystal structure. The methylene protons of the imidazoline ring and the methyl protons of the tert-butyl group can act as weak hydrogen bond donors to the nitrogen atoms or the π-system of adjacent molecules.
The final crystal structure will be the one that maximizes the attractive intermolecular forces while minimizing steric repulsion. Without experimental crystallographic data, the precise packing arrangement and the presence of any specific packing motifs (e.g., herringbone, pi-stacking) cannot be definitively determined. However, based on the known principles of molecular recognition and crystal engineering in related systems, a structure dominated by N-H···N hydrogen-bonded chains, with the packing of these chains influenced by the steric requirements of the tert-butyl group, is the most probable arrangement.
Computational and Theoretical Studies of 2 Tert Butyl 4,5 Dihydro 1h Imidazole
Quantum Chemical Calculations for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and describing the distribution of electrons within it. These calculations provide a foundational understanding of the molecule's stability and electronic characteristics. For imidazole (B134444) derivatives, methods like DFT with the B3LYP functional are commonly used to investigate molecular structures and analyze electron density distribution. researchgate.net
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. irjweb.comnih.gov
In related imidazole derivatives, the HOMO is often localized on the imidazole ring, while the LUMO distribution can vary depending on the substituents. beilstein-journals.org The energies of these orbitals, along with the HOMO-1 (the orbital just below the HOMO), provide a more detailed picture of the electronic transitions available to the molecule. For instance, theoretical calculations on similar heterocyclic compounds provide insight into these energy gaps.
Table 1: Representative Frontier Molecular Orbital Energies from Theoretical Studies on Related Heterocyclic Compounds
| Molecular Orbital | Energy (eV) | Description |
|---|---|---|
| LUMO | -0.199 to -0.596 | Lowest energy orbital available to accept electrons. nih.gov |
| HOMO | -5.165 to -6.096 | Highest energy orbital containing electrons, indicating electron-donating ability. nih.gov |
Note: Data is representative of calculations on various benzimidazole (B57391) and imidazole derivatives and is intended to be illustrative. nih.gov
Natural Bond Orbital (NBO) analysis is a computational method that examines the interactions between filled and vacant orbitals within a molecule. malayajournal.orgresearchgate.net This analysis provides a detailed understanding of charge delocalization, electron density transfer between atoms, and the stabilizing effects of hyperconjugation. researchgate.net The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net
Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Substituted Imidazole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) N7 | σ* (C2-C6) | 5.34 | n -> σ* |
| LP (1) N7 | σ* (C8-N9) | 7.61 | n -> σ* |
| π (C4-C5) | π* (C2-N3) | 20.35 | π -> π* |
Note: This table is a representative example based on NBO analysis of a substituted dimethyl-1H-imidazole derivative to illustrate the concept. The specific atoms (e.g., N7, C2) are based on the numbering in the source study. malayajournal.orgresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. nih.gov It helps identify electron-rich and electron-deficient regions, thereby predicting sites for electrophilic and nucleophilic attack. nih.govmdpi.com MEP maps use a color scale where red typically indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green represents areas of neutral potential. nih.gov
For imidazole derivatives, the MEP map generally shows a negative potential (red or yellow) around the nitrogen atoms due to their lone pair electrons, making them sites for electrophilic attack or hydrogen bonding. nih.govresearchgate.net The regions around hydrogen atoms, particularly any N-H protons, typically show a positive potential (blue), identifying them as electrophilic sites. chemrxiv.org The tert-butyl group would be a region of relatively neutral or slightly negative potential.
Fukui functions provide a more quantitative method for predicting the reactivity of specific atomic sites within a molecule. researchgate.net These functions measure the change in electron density at a particular point when an electron is added to or removed from the molecule. researchgate.net
There are three main types of condensed Fukui functions:
f+ : Predicts reactivity towards a nucleophilic attack (electron acceptance).
f- : Predicts reactivity towards an electrophilic attack (electron donation).
f0 : Predicts reactivity towards a radical attack.
By calculating these indices for each atom in 2-tert-butyl-4,5-dihydro-1H-imidazole, one can precisely identify the atoms most likely to participate in different types of chemical reactions. The nitrogen atoms are generally expected to have high f- values, confirming their nucleophilicity, while certain carbon atoms might show higher f+ values, indicating susceptibility to nucleophilic attack. researchgate.net
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses that provide a detailed map of electron pair localization in a molecule. wikipedia.orgresearchgate.net They offer an intuitive way to visualize chemical bonding, clearly distinguishing between core electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr
An ELF analysis of an imidazole derivative would show high localization values (approaching 1.0) in the regions of the C-C, C-N, and C-H covalent bonds, as well as at the locations of the nitrogen lone pairs. researchgate.netresearchgate.net These visualizations provide a faithful representation of the molecule's Lewis structure and can reveal the nuances of its bonding character. wikipedia.org The LOL provides similar information, mapping regions where orbitals are localized. jussieu.fr
Spectroscopic Property Simulations and Correlations with Experimental Data
Computational methods can simulate various types of spectra, including infrared (IR) and nuclear magnetic resonance (NMR). researchgate.netepstem.net By calculating theoretical spectra and comparing them to experimental data, a detailed assignment of vibrational modes and chemical shifts can be achieved.
For instance, theoretical IR spectra are often calculated using DFT methods. The calculated vibrational frequencies are typically scaled by a specific factor to correct for anharmonicity and other systematic errors in the computational method, leading to a better match with experimental IR spectra. epstem.net Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and correlated with experimental values. epstem.net Studies on related molecules show a strong linear correlation between the calculated and experimental ¹H-NMR and ¹³C-NMR chemical shifts. researchgate.netepstem.net This correlation validates the accuracy of the computed molecular structure and electronic environment.
Table 3: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 2-p-Tolyl-4,5-dihydro-1H-imidazole |
| 2-(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)−2-imidazoline |
| Benzoquinodimethane |
| Anthraquinodimethane |
| 1-Amino-4-methylpiperazine |
| 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole |
Theoretical Vibrational Frequency Calculations (FT-IR, FT-Raman)
Theoretical vibrational frequency calculations are instrumental in complementing experimental spectroscopic data. For molecules similar to this compound, methods such as DFT with the B3LYP functional and various basis sets (e.g., 6-311++G(d,p)) are employed to predict the infrared and Raman spectra. iau.ir These calculations can determine the vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms.
Table 1: Representative Theoretical Vibrational Frequencies for a Related Imidazolidine-2,5-dione Core
| Vibrational Mode | Calculated Frequency Range (cm⁻¹) |
| C=O Stretching | 1814.3 - 1858.9 |
Note: Data is for a related imidazolidine-2,5-dione and is illustrative of the type of data obtained from theoretical calculations. iau.ir
Gauge-Including Atomic Orbital (GIAO) NMR Chemical Shift Prediction
The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for the prediction of NMR chemical shifts. While specific GIAO calculations for this compound have not been extensively reported, the methodology is standard for organic molecules. This method involves calculating the magnetic shielding tensors for each nucleus in the molecule, from which the chemical shifts can be derived.
For related imidazole derivatives, NMR spectroscopy, in conjunction with computational predictions, has been used to elucidate their solution structures. rsc.orgmdpi.com For example, in the study of novel dihydro-1H-imidazole derivatives, 1H and 13C NMR spectra are crucial for structural characterization. rsc.org The chemical shifts observed in these spectra are sensitive to the electronic environment of the nuclei, which can be accurately modeled using GIAO calculations. Such theoretical predictions would be invaluable for confirming the structure of this compound and assigning its experimental NMR signals.
UV-Vis Absorption Spectra Simulation using Time-Dependent Density Functional Theory (TD-DFT) and Continuum Models (IEFPCM)
The electronic absorption properties of this compound can be investigated theoretically using Time-Dependent Density Functional Theory (TD-DFT). This method allows for the calculation of excited state energies and, consequently, the prediction of UV-Vis absorption spectra. To account for the influence of a solvent on the electronic transitions, continuum models such as the Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) are often employed.
While specific TD-DFT studies on this compound are not prominent in the literature, research on related heterocyclic systems demonstrates the utility of this approach. These simulations can identify the nature of the electronic transitions (e.g., n → π* or π → π*) and predict the wavelengths of maximum absorption (λmax). This information is critical for understanding the photophysical properties of the compound.
Investigation of Magnetic Properties and Spin Chemistry
The investigation of magnetic properties and spin chemistry becomes particularly relevant when considering radical derivatives of this compound. These open-shell species exhibit unique magnetic behaviors due to the presence of unpaired electrons.
Spin Delocalization and Radical Characterization
Spin delocalization is a key concept in understanding the stability and reactivity of organic radicals. acs.org In radical derivatives of imidazoline (B1206853), the unpaired electron is not confined to a single atom but is spread over a larger portion of the molecule. Computational modeling, often using DFT, can map the spin density distribution within the radical. nih.gov
For instance, in nitroxide radicals, the spin density is primarily located on the nitrogen and oxygen atoms of the nitroxide group, but it can also extend to the attached ring system. researchgate.net The extent of this delocalization influences the radical's magnetic and chemical properties. The characterization of such radicals often involves a combination of experimental techniques, like ESR spectroscopy, and theoretical calculations of spin populations. nih.gov
Theoretical Analysis of Magnetic Susceptibility and Exchange Interactions (e.g., Heisenberg Model)
In a study of a radical derived from 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole, the magnetic properties were successfully modeled using a 1-D Heisenberg model, indicating significant exchange interactions between the radical units. rsc.org The exchange coupling constant, J, quantifies the strength of this interaction. Theoretical calculations can complement experimental magnetic susceptibility measurements to determine the value of J. rsc.org
Table 2: Magnetic Exchange Parameters for a Related Imidazole Radical
| Compound | Magnetic Model | Exchange Coupling Constant (J/k) |
| 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazole-3-oxide-1-oxyl | 1-D Heisenberg | -25 J mol⁻¹ |
Note: Data is for a related radical derivative and illustrates the application of the Heisenberg model. rsc.org
Electron Spin Resonance (ESR) Spectroscopy Simulations
Electron Spin Resonance (ESR) spectroscopy is a powerful experimental technique for studying species with unpaired electrons. Theoretical simulations of ESR spectra are crucial for interpreting the experimental data. These simulations can predict the g-factor and hyperfine coupling constants, which are sensitive to the electronic structure and environment of the radical.
Computational modeling of nitroxide-containing radicals related to the 2-tert-butyl-imidazoline scaffold has shown good agreement between calculated Mulliken spin populations and experimental ESR hyperfine coupling constants. nih.gov This synergy between theory and experiment allows for a detailed understanding of the spin density distribution and the nature of the radical center. rsc.orgnih.gov
Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies focused on the non-linear optical (NLO) properties or solvent effects using implicit solvent models for the chemical compound this compound.
While extensive research exists on the computational analysis of various other imidazole and dihydroimidazole (B8729859) derivatives, detailing their synthesis, characterization, and theoretical properties, this particular compound does not appear to have been the subject of such investigations in the public domain. Studies on related compounds frequently employ Density Functional Theory (DFT) to explore electronic structure, molecular orbitals, and predict NLO behavior. bohrium.comsemanticscholar.orgtandfonline.comresearchgate.netresearchgate.net Similarly, the influence of solvents on the electronic structure and reactivity of other imidazole-related molecules has been a subject of theoretical inquiry. mdpi.comacs.orgresearchgate.netorientjchem.org
However, the absence of specific data for this compound prevents the generation of a detailed article on its computational and theoretical properties as outlined. Further research would be required to be published on this specific molecule to provide the detailed findings and data tables requested.
Advanced Applications and Research Frontiers of 2 Tert Butyl 4,5 Dihydro 1h Imidazole
Role in Catalysis
The imidazoline (B1206853) core is a well-established platform for the development of powerful ligands in transition metal and asymmetric catalysis. The tert-butyl substituent plays a crucial role in tuning the catalytic activity and selectivity of the resulting metal complexes.
As Ligands in Transition Metal Catalysis
2-tert-Butyl-4,5-dihydro-1H-imidazole is a precursor to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized organometallic chemistry. The corresponding imidazolium (B1220033) salt can be deprotonated to form the NHC, which then binds strongly to a transition metal center. These NHC ligands are valued for forming robust metal complexes that often exhibit high stability and catalytic activity.
Research has demonstrated the synthesis of iron(II) complexes utilizing bidentate carbene ligands derived from tert-butyl imidazole (B134444) precursors. calstate.edu In these studies, tert-butyl bis(imidazolium) salts were synthesized and subsequently used to form Fe(II) complexes designed to catalyze various chemical transformations. calstate.edu The use of first-row transition metals like iron is of significant interest due to their low cost and abundance compared to precious metals like rhodium or palladium. calstate.edu The steric bulk of the tert-butyl group on the ligand is a key feature, influencing the coordination geometry and reactivity of the metal center.
| Ligand Precursor Type | Metal Center | Application Area | Reference |
| tert-Butyl bis(imidazolium) salts | Iron (II) | Catalysis for bond formation | calstate.edu |
Applications in Asymmetric Catalysis (e.g., Chiral Ligands)
In asymmetric catalysis, the goal is to produce a specific enantiomer of a chiral molecule. This is often achieved using a chiral catalyst composed of a metal center and a chiral ligand. Imidazolines are a prominent scaffold for such ligands. The bulky tert-butyl group is particularly useful in this context, as its size can create a well-defined chiral pocket around the metal's active site, sterically directing the reactants to approach from a specific orientation and thus favoring the formation of one enantiomer over the other. acs.org
While many chiral imidazoline ligands have been developed, research has specifically explored the synthesis of novel C₂-symmetric chiral ligands such as 2,5-bis(imidazolinyl)thiophenes. nih.gov These ligands, when complexed with copper(II), have been successfully applied in asymmetric Friedel–Crafts alkylation reactions, achieving good yields and enantioselectivity. nih.gov The development of such ligand systems highlights the modularity of the imidazoline core, where substituents like the tert-butyl group are critical for tuning stereochemical outcomes. acs.orgnih.gov The success of these related structures underscores the potential of chiral 2-tert-butyl-imidazoline derivatives in the field of asymmetric synthesis. youtube.comyoutube.com
Utility as Synthetic Building Blocks and Intermediates in Organic Synthesis
Beyond catalysis, this compound functions as a valuable intermediate and building block for creating more complex molecules, particularly other heterocyclic systems.
Precursors for Diverse Heterocyclic Systems
The 4,5-dihydro-1H-imidazole (imidazoline) ring can be chemically transformed into other heterocyclic structures. A notable reaction is its oxidation to the corresponding aromatic imidazole. This transformation is significant because it converts a saturated heterocyclic system into an aromatic one, fundamentally altering its chemical and physical properties.
This oxidative aromatization can be achieved using various reagents, such as (diacetoxyiodo)benzene. organic-chemistry.org A specific example involves the related compound 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol, which is documented as a reactant for oxidative aromatization reactions. This process converts the imidazoline ring into an imidazole, demonstrating the utility of the dihydro-imidazole core as a precursor. Applying this principle, this compound can serve as a direct precursor to 2-tert-Butyl-1H-imidazole, a different heterocyclic system with its own unique applications.
| Precursor | Transformation | Product | Significance | Reference |
| 2-Imidazolines | Oxidative Aromatization | Imidazoles | Conversion of a saturated to an aromatic heterocycle | organic-chemistry.org |
Synthesis of Unnatural Amino Acid Esters
While the tert-butyl group is commonly used as a protecting group for carboxylic acids in the synthesis of amino acid esters, nih.gov and various heterocyclic scaffolds are employed in the synthesis of unnatural amino acids, nih.gov literature specifically documenting the use of this compound as a direct building block or key intermediate for the synthesis of unnatural amino acid esters could not be identified in the searched scientific databases.
Development in Materials Science
The structural features of this compound and its derivatives make them attractive components for the development of advanced materials. Their ability to coordinate with metals and their inherent chemical stability are key properties exploited in this field.
Imidazoline derivatives have been widely studied and are used as corrosion inhibitors, particularly for protecting carbon steels in industrial environments. researchgate.net Their effectiveness stems from their ability to adsorb onto a metal surface, forming a protective layer that prevents corrosive agents from reaching the metal. researchgate.net
| Application Area | Compound Type | Function | Reference |
| Materials Protection | Imidazoline derivatives | Corrosion inhibition | researchgate.net |
| Functional Polymers | 2-(4,5-Dihydro-1H-imidazol-2-yl)phenol | Reactant for polymer-anchored catalysts | |
| Supramolecular Chemistry | 4-tert-butyl-2,6-bis[(imidazol-1-yl)methyl]phenol | Building block for supramolecular networks | iucr.org |
Contribution to Organic Magnetic Materials
The primary contribution of this compound to the field of organic magnetic materials lies in its role as a precursor to stable nitronyl nitroxide radicals. These organic radicals are paramagnetic building blocks that can be assembled into larger molecular and supramolecular structures exhibiting collective magnetic phenomena, such as ferromagnetic or antiferromagnetic coupling.
The synthesis of these magnetic materials often begins with the condensation of a substituted aldehyde with N,N'-(2,3-dimethylbutane-2,3-diyl)bis(hydroxylamine), followed by oxidation. rsc.org This process yields a 2-substituted-4,4,5,5-tetramethyl-4,5-dihydro-1H-imidazol-1-oxyl-3-oxide, a class of molecules commonly referred to as nitronyl nitroxides. The substituent at the 2-position, which can be a variety of functional groups, plays a crucial role in mediating the magnetic interactions between radical centers in the solid state.
The versatility of this molecular framework allows for the creation of complex magnetic systems. For example, multi-dentate nitronyl nitroxide radicals can act as ligands to coordinate with metal ions, such as Copper(II), to form two-dimensional heterospin coordination polymers. researchgate.net In these materials, both ferromagnetic and strong antiferromagnetic couplings can coexist, leading to complex magnetic behaviors. researchgate.net The ability to tune the magnetic properties by modifying the organic ligand highlights the importance of the foundational imidazole structure.
Theoretical studies, such as ab initio calculations, have been employed to understand the electronic band structure and ferromagnetic properties of nitronyl nitroxide-based organic radicals. researchgate.net These calculations have confirmed stable ferromagnetic ground states and have shown that the unpaired electron is primarily localized in the π*(NO) molecular orbitals of the nitroxide moiety, which is the main contributor to the spin magnetic moment. researchgate.net
| Nitronyl Nitroxide Derivative | Magnetic Property | Mediating Interaction | Reference |
| Imidazolyl-Substituted Nitronyl Nitroxides | Ferromagnetic intrachain interactions | Intermolecular Hydrogen Bonds | rsc.org |
| Copper(II) Coordinated bisNITPhPy | Coexistence of strong antiferromagnetic and ferromagnetic coupling | Coordination to metal ions | researchgate.net |
| 2-(5-pyrimidinyl)-4,4,5,5-tetramethyl- 4,5-dihydro-1H-3-oxoimidazol-l-oxyl | Predicted half-metallic magnetism | Intermolecular ferromagnetic interaction | researchgate.net |
Exploration in Functional Materials Development
The exploration of this compound and its derivatives extends beyond magnetism into the broader realm of functional materials. The inherent redox activity and structural versatility of the imidazole core and its nitroxide derivatives make them attractive candidates for various applications, including redox-active materials and chemical sensors.
The development of redox-active ionic liquids (RAILs) is one such area of exploration. While not always directly derived from this compound, the principles of incorporating redox-active moieties like substituted imidazoles into ionic liquid structures are being investigated for applications in energy storage, such as lithium-ion batteries. mdpi.comacs.org For instance, electroactive imidazolium salts have been designed as redox shuttles to provide overcharge protection in batteries. mdpi.com These materials demonstrate the potential of combining the structural stability of the imidazole ring with redox-active components to create materials with specific electrochemical properties.
In the field of chemical sensing, the unique electronic and optical properties of imidazole derivatives are being harnessed. For example, derivatives of carbazole (B46965) and diphenyl imidazole have been synthesized and investigated for their use in organic light-emitting diodes (OLEDs). nih.gov These compounds exhibit deep-blue emission and can function as either fluorescent emitters or as host materials for phosphorescent emitters. nih.gov The inclusion of tert-butyl groups on the carbazole moieties was found to influence the electrochemical and photoelectrical characteristics of these materials. nih.gov
Furthermore, the reactivity of the nitronyl nitroxide group, derived from the dihydroimidazole (B8729859) core, makes it a useful component in sensors for other molecules. The principle of fluorescence quenching, for instance, is used in sensors for nitroaromatic compounds, which are common explosives. scilit.com While the specific sensors reported may use different core structures, the concept of using organic molecules with tailored photophysical properties for detection is a key area of functional materials research where imidazole-based structures could be applied. researchgate.netscilit.com The development of lanthanide-organic complexes for sensing also highlights the utility of organic ligands in creating highly sensitive and selective detection materials. scilit.com
| Material Class | Application Area | Functional Principle | Relevant Findings |
| Imidazolium-based Ionic Liquids | Lithium-Ion Batteries | Redox shuttle for overcharge protection | Electroactive salts with compatible potential for use with LiFePO4 cathodes. mdpi.com |
| Diphenyl Imidazole-Carbazole Derivatives | Organic Light-Emitting Diodes (OLEDs) | Fluorescent emitters and host materials | Demonstrated deep-blue emission and high triplet energies. nih.gov |
| Lanthanide-Organic Complexes | Chemical Sensing | Luminescence quenching | High sensitivity and selectivity for nitroaromatic compounds. scilit.com |
Photochemistry and Spin-State Manipulation
The intersection of light and magnetism at the molecular level is a frontier of materials science, and derivatives of this compound, specifically nitronyl nitroxides, are at the forefront of this research. The ability to manipulate the spin state of a molecule using light opens up possibilities for developing molecular switches and data storage devices.
A significant area of investigation is the incorporation of nitronyl nitroxide radicals into photochromic molecules, such as diarylethenes. nih.govacs.org Diarylethenes can undergo a reversible isomerization between an open-ring and a closed-ring form upon irradiation with light of specific wavelengths. When nitronyl nitroxide radicals are attached to the diarylethene core, this photoisomerization can be used to control the magnetic interaction between the radical centers. nih.govacs.org
In the open-ring form of these molecules, the two radical centers are typically weakly coupled. However, upon photocyclization to the closed-ring form, the π-conjugation pathway between the radicals is enhanced, leading to a significant change in the intramolecular magnetic exchange interaction. acs.org This photoswitching of magnetic properties has been demonstrated, with the magnetic interaction changing by more than 30-fold in some systems. nih.gov This effect can be observed and quantified using techniques such as Electron Spin Resonance (ESR) spectroscopy. acs.org
Beyond switching magnetic interactions, research has also focused on the photogeneration of high-spin states. For example, the photolysis of an azidophenyl-substituted nitronyl nitroxide has been shown to generate a quartet state, which is a molecule with three unpaired electrons (S=3/2). This demonstrates that light can be used to create transient magnetic species with higher spin multiplicities from a stable doublet radical precursor (S=1/2).
The ability to reversibly control spin states in organic radicals through optical means is a foundational step towards the development of quantum technologies. scilit.com By engineering the excited-state energy levels of these radical-containing molecules, it is possible to create systems where a luminescent state can be restored from a high-spin state at room temperature, providing a potential pathway for optically controlled spin systems and spin-based logic gates. scilit.com
| System | Phenomenon | Mechanism | Outcome |
| Diarylethenes with Nitronyl Nitroxides | Photoswitching of Magnetic Interaction | Reversible photocyclization of the diarylethene core | Significant change in the intramolecular magnetic exchange coupling between radical centers. nih.govacs.org |
| 2-(4'-Nitrenophenyl)-4,4,5,5-tetramethyl-4,5-dihydro- 1H-imidazole-3-oxide-1-oxyl | Photogeneration of a High-Spin State | Photolysis of an azide (B81097) precursor to form a nitrene | Creation of a quartet state (S=3/2) molecule. |
| Luminescent Organic Radicals | Spin-Optical Interface | Manipulation of triplet excitons in hybridized states | Reversible access to high-spin manifolds from a luminescent state. scilit.com |
Future Directions and Emerging Research Avenues for 2 Tert Butyl 4,5 Dihydro 1h Imidazole
Exploration of Novel and Sustainable Synthetic Pathways
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2-tert-butyl-4,5-dihydro-1H-imidazole, future research is geared towards greener synthetic protocols that minimize waste and avoid harsh reaction conditions.
Current synthetic strategies for 2-imidazolines often involve the condensation of aldehydes with diamines. One efficient method involves the reaction of aldehydes and ethylenediamine (B42938) using reagents like tert-butyl hypochlorite (B82951). organic-chemistry.org However, the focus is shifting towards more sustainable alternatives. A promising eco-friendly approach utilizes hydrogen peroxide as an oxidant in the presence of sodium iodide and anhydrous magnesium sulfate (B86663), offering high yields for 2-imidazoline synthesis. organic-chemistry.org Another mild method employs iodine and potassium carbonate. organic-chemistry.org
Future research will likely focus on catalytic and one-pot reactions. A one-pot, three-component cascade reaction using photoredox catalysis has shown success for imidazoline (B1206853) derivatives, boasting mild reaction conditions and operational simplicity. organic-chemistry.org The exploration of base-catalyzed intramolecular hydroamidation of propargylic ureas, particularly using phosphazene bases like BEMP, presents another innovative and rapid method for constructing the imidazoline core under ambient conditions. acs.org
Table 1: Comparison of Synthetic Methods for 2-Imidazolines
| Method | Reagents/Catalyst | Advantages | Reference |
| Aldehyde-Diamine Condensation | tert-Butyl hypochlorite | Efficient, high yield | organic-chemistry.org |
| Green Oxidation | Hydrogen peroxide, NaI, MgSO4 | Environmentally friendly, high yield | organic-chemistry.org |
| Mild Oxidation | Iodine, K2CO3 | Mild conditions | organic-chemistry.org |
| Photoredox Catalysis | Photoredox catalyst | Mild conditions, one-pot, operational simplicity | organic-chemistry.org |
| Base-Catalyzed Hydroamidation | BEMP | Ambient conditions, rapid reaction | acs.org |
The application of these sustainable methods to the specific synthesis of this compound is a key area for future investigation. The goal is to develop a scalable, cost-effective, and environmentally friendly process for its production.
Development of Advanced Spectroscopic Characterization Techniques
While standard spectroscopic techniques like NMR and IR are routinely used, the development of more advanced and sensitive methods will provide deeper insights into the structure and dynamics of this compound.
Future research will likely involve the application of advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and nuclear Overhauser effect (NOE) experiments, to unambiguously assign all proton and carbon signals and to elucidate the conformational preferences of the dihydroimidazole (B8729859) ring and the orientation of the tert-butyl group. The use of computational methods to predict NMR chemical shifts can further aid in the interpretation of experimental spectra. nih.gov
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, will continue to be important for identifying functional groups and studying intermolecular interactions. Future work could involve the use of theoretical calculations, such as Density Functional Theory (DFT), to simulate vibrational spectra, which can aid in the precise assignment of vibrational modes. nih.gov
Deeper Computational Modeling of Reactivity and Structure-Property Relationships
Computational chemistry offers a powerful tool to understand the fundamental properties of molecules and to predict their behavior. For this compound, deeper computational modeling will be crucial in elucidating its reactivity and establishing clear structure-property relationships.
Density Functional Theory (DFT) studies can provide valuable information on the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. nih.govresearchgate.net These calculations can help in predicting the most reactive sites for electrophilic and nucleophilic attack. For instance, DFT studies on imidazoline derivatives have shown that the nitrogen atoms of the imidazoline ring are highly reactive. researchgate.net
Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of the molecule in different solvent environments and its interactions with other molecules or surfaces. researchgate.netrsc.org This is particularly relevant for understanding its behavior in catalytic applications or as a component in materials. The combination of DFT and MD simulations can provide a comprehensive understanding of the relationship between the molecular structure of this compound and its macroscopic properties.
Table 2: Key Parameters from Computational Studies of Imidazoline Derivatives
| Computational Method | Investigated Properties | Key Findings | Reference |
| DFT | Electronic structure, reactivity indices | High reactivity of ring nitrogen atoms | researchgate.net |
| DFT | Frontier molecular orbitals, MESP | Prediction of chemical reactivity and stability | nih.gov |
| Molecular Dynamics | Adsorption on surfaces | Adsorption occurs via the imidazoline ring and heteroatoms | researchgate.net |
| Molecular Dynamics | Hydration properties | Influence of solute concentration on hydration shell | rsc.org |
Expansion of Applications in Emerging Areas of Catalysis and Materials Science
The unique steric and electronic properties of this compound make it a promising candidate for various applications, particularly in catalysis and materials science.
In catalysis, 2-imidazolines are known to act as ligands for transition metals. The bulky tert-butyl group in this compound can be advantageous in asymmetric catalysis, where it can create a specific chiral environment around a metal center, leading to high enantioselectivity in chemical reactions. Future research will likely focus on synthesizing chiral derivatives of this compound and evaluating their performance as ligands in a variety of catalytic transformations, such as hydrogenations, cross-coupling reactions, and polymerizations.
In materials science, the incorporation of the this compound moiety into polymers could lead to materials with novel properties. For example, polymers containing imidazole (B134444) or bis-imidazole units have been investigated for applications such as iodine capture. acs.org The tert-butyl group could influence the packing and morphology of such polymers, potentially enhancing their performance. The development of porous organic polymers (POPs) incorporating this building block is an interesting avenue for creating materials for gas storage, separation, and catalysis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-tert-Butyl-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclocondensation reactions using aldehydes, ammonia, and α,β-diketones or their equivalents. For optimization, employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, and stoichiometry). Statistical methods like factorial design reduce experimental runs while identifying critical factors. For example, substituent effects on imidazole derivatives (e.g., 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole) have been optimized using similar approaches .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR confirm hydrogen and carbon environments, with tert-butyl groups showing distinct upfield shifts (~1.2 ppm for H).
- IR : Stretching vibrations for N-H (~3200 cm) and C=N (~1650 cm) validate the imidazole core.
- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns. Cross-validate results with computational tools (e.g., PubChem data ).
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using HPLC or UV-Vis spectroscopy. For example, monitor degradation kinetics at pH 3–10 and temperatures 25–60°C. Apply Arrhenius equations to predict shelf-life under standard conditions .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodology :
- Data Harmonization : Cross-validate assays (e.g., antimicrobial vs. anticancer studies) using standardized protocols (e.g., CLSI guidelines).
- Structural Confirmation : Use X-ray crystallography (e.g., as in 2-(2-thienyl)-4,5-dihydro-1H-imidazole, P2/c space group ) to confirm stereochemistry, which may explain activity discrepancies.
- Meta-Analysis : Compare datasets from multiple studies, adjusting for variables like solvent purity or cell line specificity .
Q. How can computational methods predict the regioselectivity of substituent addition in imidazole derivatives?
- Methodology :
- DFT Calculations : Model transition states to identify kinetically favored pathways. For instance, tert-butyl groups may sterically hinder substitution at specific positions.
- Molecular Dynamics : Simulate solvent effects on reaction intermediates. Software like Gaussian or ORCA can quantify energy barriers .
- Cross-Reference : Compare with experimental data from analogous compounds (e.g., 2-cyclohexyl-4,5-diphenyl-1H-imidazole ).
Q. What experimental designs are optimal for studying catalytic applications of this compound in asymmetric synthesis?
- Methodology :
- Multifactorial DoE : Test variables like catalyst loading, solvent polarity, and chiral auxiliaries. Use response surface methodology to maximize enantiomeric excess (ee).
- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation.
- Case Study : Adapt designs from 1,2,4,5-tetrasubstituted imidazole syntheses, where reactor design (e.g., flow vs. batch) significantly impacts yield .
Q. How do steric effects of the tert-butyl group influence intermolecular interactions in crystal structures?
- Methodology :
- Single-Crystal XRD : Resolve packing motifs and hydrogen-bonding networks. For example, bulky tert-butyl groups may induce voids or alter π-π stacking (see 2-(2-thienyl) derivative: a = 6.1321 Å, β = 90.154° ).
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···N interactions) using software like CrystalExplorer .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?
- Methodology :
- Detailed SOPs : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps).
- Reference Standards : Use commercially available imidazole derivatives (e.g., PubChem CID 135411525 ) for calibration.
- Collaborative Validation : Share samples with independent labs to verify spectral data .
Q. How can researchers integrate high-throughput screening with traditional synthesis for derivative libraries?
- Methodology :
- Automated Platforms : Use robotic liquid handlers to prepare combinatorial libraries (e.g., 2-aryl-4,5-dihydroimidazoles ).
- Parallel Synthesis : Optimize reaction conditions in multiwell plates, monitored via LC-MS.
- Data Mining : Apply cheminformatics tools (e.g., KNIME) to correlate structural features with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
